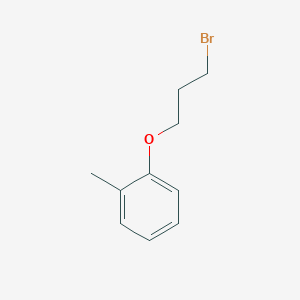

1-(3-Bromopropoxy)-2-methylbenzene

Description

BenchChem offers high-quality 1-(3-Bromopropoxy)-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropoxy)-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-9-5-2-3-6-10(9)12-8-4-7-11/h2-3,5-6H,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZZRSCSVGUOXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364627 | |

| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50912-60-2 | |

| Record name | 1-(3-bromopropoxy)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-(3-Bromopropoxy)-2-methylbenzene

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Bromopropoxy)-2-methylbenzene

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(3-bromopropoxy)-2-methylbenzene, a key intermediate in the development of novel organic molecules for research and pharmaceutical applications. Designed for researchers, chemists, and drug development professionals, this document delves into the underlying chemical principles, provides a field-proven experimental protocol, and outlines the analytical methods for structural verification and purity assessment.

The preparation of 1-(3-bromopropoxy)-2-methylbenzene is most effectively achieved via the Williamson ether synthesis. This classic yet robust SN2 reaction remains one of the most reliable and versatile methods for forming ether linkages.[1][2] The strategy involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with a primary alkyl halide.[1]

1.1. Mechanistic Rationale

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[2] The core of this process involves a backside attack on an electrophilic carbon by a nucleophile, occurring in a single, concerted step.[1]

Our synthesis employs the following key reagents:

-

Nucleophile Precursor: o-Cresol (2-methylphenol), a weakly acidic phenol.

-

Base: Anhydrous potassium carbonate (K₂CO₃), a moderately strong base sufficient to deprotonate the phenol to form the highly nucleophilic potassium 2-methylphenoxide in situ.[1]

-

Electrophile: 1,3-Dibromopropane, which provides the three-carbon propyl chain. It is an ideal electrophile as the bromine atoms are attached to primary carbons, which are highly susceptible to SN2 attack and less prone to competing elimination (E2) reactions.[3]

The causality behind this selection is rooted in maximizing yield and minimizing byproducts. Using a primary alkyl halide like 1,3-dibromopropane is critical; secondary or tertiary halides would favor elimination, drastically reducing the yield of the desired ether.[3] An excess of 1,3-dibromopropane is used to minimize the formation of the symmetrical diether byproduct, 1,3-bis(2-methylphenoxy)propane.

Sources

1-(3-Bromopropoxy)-2-methylbenzene CAS number 50912-60-2 properties

CAS Number: 50912-60-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromopropoxy)-2-methylbenzene is a bifunctional organic molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a reactive bromopropyl chain appended to a 2-methylphenyl ether, makes it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, an analysis of its reactivity, and a discussion of its potential applications, particularly in the burgeoning field of targeted protein degradation.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. Due to the limited availability of experimental data in public literature for this specific compound, a combination of reported data for analogous structures and predicted values are presented.

Core Properties

| Property | Value | Source |

| CAS Number | 50912-60-2 | [Matrix Scientific[1], Santa Cruz Biotechnology[2]] |

| Molecular Formula | C₁₀H₁₃BrO | [Matrix Scientific[1], Santa Cruz Biotechnology[2]] |

| Molecular Weight | 229.11 g/mol | [Santa Cruz Biotechnology[2]] |

| Appearance | Predicted: Colorless to light yellow liquid | Inferred from similar compounds |

| Boiling Point | Predicted: ~125-130 °C at 16 mmHg | Estimated based on similar structures |

| Density | Predicted: ~1.3 g/cm³ | Estimated based on similar structures |

| Refractive Index | Predicted: ~1.54 | Estimated based on similar structures |

Predicted Spectroscopic Data

For the purpose of compound verification and characterization, the following spectroscopic data have been predicted using standard computational models.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Protons (4H): Multiplet in the range of δ 6.8-7.2 ppm. The ortho- and para-protons to the propoxy group will be slightly upfield compared to the meta-protons due to the electron-donating nature of the ether oxygen.

-

-OCH₂- (2H): Triplet at approximately δ 4.1 ppm.

-

-CH₂- (2H): Multiplet (quintet) at approximately δ 2.3 ppm.

-

-CH₂Br (2H): Triplet at approximately δ 3.6 ppm.

-

-CH₃ (3H): Singlet at approximately δ 2.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Aromatic Carbons (6C): Peaks expected in the δ 110-158 ppm region. The carbon bearing the propoxy group will be the most downfield, while the methyl-bearing carbon will also be distinct.

-

-OCH₂- (1C): Approximately δ 68 ppm.

-

-CH₂- (1C): Approximately δ 32 ppm.

-

-CH₂Br (1C): Approximately δ 30 ppm.

-

-CH₃ (1C): Approximately δ 16 ppm.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretch |

| 2960-2850 | Aliphatic C-H | Stretch |

| 1600-1450 | Aromatic C=C | In-ring Stretch |

| 1250-1200 | Aryl-O | Asymmetric Stretch |

| 1050-1000 | C-O | Stretch |

| 690-515 | C-Br | Stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. Common fragmentation patterns would include the loss of the bromopropyl chain and other fragments corresponding to the aromatic portion of the molecule.

Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable method for the synthesis of 1-(3-Bromopropoxy)-2-methylbenzene is the Williamson ether synthesis, which involves the reaction of the sodium salt of o-cresol with 1,3-dibromopropane. This Sₙ2 reaction is a cornerstone of ether synthesis in organic chemistry[3][4][5].

Experimental Workflow

Synthesis workflow for 1-(3-Bromopropoxy)-2-methylbenzene.

Detailed Step-by-Step Methodology

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve o-cresol (1.0 equivalent) in anhydrous dimethylformamide (DMF). To this solution, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. The formation of the sodium salt of o-cresol is indicated by a clear solution.

-

Alkylation: Add 1,3-dibromopropane (1.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(3-Bromopropoxy)-2-methylbenzene as a colorless to pale yellow oil.

Chemical Reactivity and Potential Applications

The synthetic utility of 1-(3-Bromopropoxy)-2-methylbenzene stems from the distinct reactivity of its functional groups.

Reactivity Profile

Reactivity profile of 1-(3-Bromopropoxy)-2-methylbenzene.

-

Nucleophilic Substitution: The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, including amines, azides, thiols, and carbanions, to extend the propyl chain and introduce new functionalities.

-

Aryl Ether Stability: The aryl ether linkage is generally stable to a wide range of reaction conditions, providing a robust scaffold for further chemical modifications. Cleavage of the ether bond typically requires harsh conditions, such as strong acids (e.g., HBr, HI) at elevated temperatures.

-

Aromatic Ring Functionalization: The aromatic ring can potentially undergo further electrophilic aromatic substitution reactions, although the directing effects of the ortho-methyl and propoxy groups would need to be considered.

Application in PROTAC Development

A particularly promising application of 1-(3-Bromopropoxy)-2-methylbenzene is as a linker or a precursor to a linker in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[6][7][].

The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and relative orientation of the target protein and the E3 ligase in the ternary complex[6]. The 3-propoxy chain of 1-(3-Bromopropoxy)-2-methylbenzene provides a flexible alkyl spacer, which is a common motif in PROTAC linkers[6][][9]. The terminal bromide allows for the covalent attachment of either the E3 ligase ligand or the target protein ligand. The 2-methylphenyl group can provide a degree of conformational rigidity and can be further functionalized to modulate the physicochemical properties of the final PROTAC molecule.

Safety and Handling

While a specific, comprehensive safety data sheet for 1-(3-Bromopropoxy)-2-methylbenzene is not widely available, data from analogous brominated aromatic compounds suggest that it should be handled with care.

-

Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled[1][2].

-

Handling Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

-

In all cases of exposure, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Toxicological Data: Specific toxicological data such as LD50 are not available. However, polybrominated diphenyl ethers (PBDEs) as a class are known to have various toxic effects, including neurotoxicity and endocrine disruption[1][2][5]. While this molecule is not a PBDE, caution is warranted due to the presence of the brominated aromatic system.

Conclusion

1-(3-Bromopropoxy)-2-methylbenzene is a valuable synthetic intermediate with significant potential, particularly in the field of drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex molecules. The detailed synthesis protocol and discussion of its reactivity and potential applications provided in this guide are intended to facilitate its use in research and development. As with all chemical reagents, it is essential to handle this compound with appropriate safety precautions.

References

- Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry.

- Edubirdie. (n.d.). Williamson Ether Synthesis.

- Precise PEG. (n.d.). Linkers in PROTACs.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Santa Cruz Biotechnology. (n.d.). 1-(3-bromopropoxy)-2-methylbenzene.

- Matrix Scientific. (n.d.). 1-(3-Bromopropoxy)-2-methylbenzene.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.

- ChemPep. (n.d.). Overview of PROTAC Linkers.

- Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- Stapleton, H. M., & Dodder, N. G. (2008). Developmental Exposure to Brominated Diphenyl Ethers Results in Thyroid Hormone Disruption. Environmental Health Perspectives, 116(8), 1054-1060.

- PubChem. (n.d.). Benzene, (3-bromopropoxy)-.

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(10), 1139-1153.

- Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I)

- Lan, T., et al. (2024). 20 Years of Polybrominated Diphenyl Ethers on Toxicity Assessments. Preprints.org.

- Gabibov, A. G., et al. (2020). Novel approaches for the rational design of PROTAC linkers.

- Hughes, S. J., et al. (2021). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 64(21), 15485-15495.

- BOC Sciences. (2024, August 22).

- MacMillan, D. W. C., et al. (2016). Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science, 351(6276), 941-945.

- Tahir, A., et al. (2018). Predicted physicochemical/pharmacokinetic properties of the newly designed compounds.

- Hughes, S. J., et al. (2021). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective.

- Chegg. (n.d.). Predict the H'NMR spectrum for 1,3-methylbenzene and label the peaks.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Sigma-Aldrich. (n.d.). 1-(3-bromopropoxy)-2-(4-chlorophenethyl)benzene properties.

- MedChemExpress. (n.d.). Certificate of Analysis - ((3-Bromopropoxy)methyl)benzene.

- Sigma-Aldrich. (n.d.). 1-(3-bromopropoxy)-2-(4-chlorophenethyl)benzene sigma-aldrich.

- BenchChem. (n.d.). An In-depth Technical Guide to the Infrared (IR) Spectroscopy of (3-Bromo-2-methylpropyl)benzene.

- Fagnou, K., et al. (2007). The Catalytic Cross-Coupling of Unactivated Arenes. Science, 316(5828), 1172-1175.

- Arcadi, A., et al. (2013). Palladium-catalyzed Cascade Reactions of 1-(3-arylprop-2-ynyloxy)-2-bromo Benzene Derivatives With Organoboron Compounds. The Journal of Organic Chemistry, 78(9), 4490-4498.

- Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy.

- Sci-Hub. (n.d.).

- NIST. (n.d.). Benzene, (3-bromopropyl)-.

- Cacchi, S., & Fabrizi, G. (2024). Palladium-catalyzed cross-dehydrogenative coupling of (hetero)arenes. Organic Chemistry Frontiers.

- NIST. (n.d.). Benzene.

- Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical.

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.

Sources

- 1. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advanced understanding of the polybrominated diphenyl ethers (PBDEs): Insights from total environment to intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 9. precisepeg.com [precisepeg.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(3-Bromopropoxy)-2-methylbenzene

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-Bromopropoxy)-2-methylbenzene. Designed for researchers and analytical scientists, this document elucidates the principal fragmentation pathways, including the characteristic McLafferty rearrangement, cleavages directed by the aromatic and halogen moieties, and alpha-cleavage of the ether linkage. By understanding these fragmentation mechanisms, analysts can confidently identify this molecule and its structural analogues in complex matrices, a critical capability in pharmaceutical development, impurity profiling, and metabolomics. This guide synthesizes theoretical principles with practical, field-proven insights to serve as a definitive reference for the structural elucidation of this compound class.

Introduction: The Structural Rationale for Fragmentation

The fragmentation of 1-(3-Bromopropoxy)-2-methylbenzene (Molecular Weight: 229.12 g/mol for ⁷⁹Br isotope) under electron ionization is a predictable yet complex process governed by the interplay of its distinct functional groups. The ionization energy supplied in the MS source (typically 70 eV) is sufficient to remove an electron, preferentially from a region of high electron density, such as the lone pairs on the oxygen or bromine atoms, or the π-system of the aromatic ring.[1] The resulting molecular ion is a radical cation [C₁₀H₁₃BrO]⁺•, an energetically unstable species that rapidly undergoes a series of unimolecular decompositions to yield more stable fragment ions.

The fragmentation cascade is dictated by the weakest bonds and the potential to form stable neutral molecules and charged fragments. The key structural features influencing this cascade are:

-

The Alkyl Halide Moiety: The carbon-bromine bond is relatively weak, making the loss of a bromine radical a highly probable event. Furthermore, the presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 natural abundance, provides an unmistakable isotopic signature for all bromine-containing fragments.[2][3][4]

-

The Ether Linkage: Aryl ethers undergo characteristic cleavages, primarily at the bond beta to the aromatic ring (the O–C(propyl) bond).[5][6]

-

The Propoxy Chain: The three-carbon chain possesses abstractable γ-hydrogens, creating the ideal structural prerequisite for the classic McLafferty rearrangement.[7][8][9][10]

-

The 2-Methylbenzene Group: The aromatic ring provides a site for charge stabilization and directs benzylic-type cleavages that lead to the formation of highly stable resonance-stabilized ions, such as the tropylium ion.[11][12]

The Molecular Ion: A Diagnostic Isotopic Signature

Upon ionization, the first observable species is the molecular ion (M⁺•). Due to the isotopic distribution of bromine, the molecular ion peak is not a single entity but a doublet of peaks of nearly equal intensity at m/z 228 (containing ⁷⁹Br) and m/z 230 (containing ⁸¹Br). This M/M+2 pattern is a definitive indicator for the presence of a single bromine atom in the molecule and serves as the primary validation point in the spectrum.[2][4] The intensity of the molecular ion peak itself may be relatively low due to the molecule's propensity for rapid fragmentation.

Principal Fragmentation Pathways and Mechanisms

The fragmentation of the 1-(3-Bromopropoxy)-2-methylbenzene molecular ion proceeds through several competing, high-probability pathways.

Pathway I: The McLafferty Rearrangement (Formation of m/z 108)

The most mechanistically significant fragmentation is a McLafferty rearrangement, a process common to molecules containing a π-system and accessible γ-hydrogens.[8][10][13] In this case, the radical cation, with the charge localized on the ether oxygen, undergoes a six-membered ring transition state. A hydrogen atom from the γ-carbon of the propoxy chain is transferred to the oxygen atom, followed by cleavage of the α-β carbon-carbon bond.

This concerted reaction results in the expulsion of a neutral 3-bromopropene molecule (C₃H₅Br) and the formation of the radical cation of the enol of 2-methylphenol, which is observed as a prominent peak at m/z 108 . The stability of both the resulting ion and the neutral molecule makes this a highly favored pathway, and the m/z 108 peak is often the base peak in the spectrum.

Caption: McLafferty Rearrangement Pathway.

Pathway II: Benzylic Cleavage and Aromatic Ion Formation (m/z 91)

A competing pathway involves the cleavage of the bond beta to the aromatic ring—the O-C(propyl) bond. This fragmentation is driven by the formation of the extremely stable tropylium ion. The process expels the entire bromopropoxy side chain as a neutral radical, leaving behind a 2-methylphenyl cation which rearranges to the more stable tropylium cation structure.

This fragmentation pathway gives rise to a strong signal at m/z 91 . The formation of the tropylium ion is a hallmark of alkylbenzene fragmentation and is a highly reliable diagnostic peak.[11][12]

Caption: Formation of the Tropylium Ion.

Pathway III: Halogen-Directed Fragmentation (m/z 149)

The inherent weakness of the C-Br bond facilitates a simple homolytic cleavage, resulting in the loss of a bromine radical (•Br).[4][14] This is a direct fragmentation that produces an even-electron cation.

This pathway generates a significant ion at m/z 149 ([C₁₀H₁₃O]⁺). Because this fragment does not contain bromine, it appears as a single peak rather than an isotopic doublet, further confirming the proposed fragmentation.

Pathway IV: Alpha-Cleavage of the Ether (m/z 121/123)

Alpha-cleavage is a characteristic fragmentation of ethers, involving the breaking of a bond adjacent to the oxygen atom.[5][6] In this molecule, cleavage of the aryl-O bond is less favorable. Instead, the charge can be localized on the bromine atom, initiating cleavage of the C-C bond alpha to the oxygen on the propyl chain. This results in the formation of the 2-methylphenoxide radical and a brominated propyl cation.

This fragmentation produces a characteristic isotopic doublet at m/z 121 and m/z 123 , corresponding to the [C₃H₆Br]⁺ ion.

Summary of Key Diagnostic Fragment Ions

The table below summarizes the primary fragment ions expected in the EI mass spectrum of 1-(3-Bromopropoxy)-2-methylbenzene. The relative intensities can vary with instrument conditions, but the presence and m/z values of these ions are highly diagnostic.

| m/z (Isotopes) | Proposed Ion Structure | Fragmentation Mechanism |

| 228 / 230 | [C₁₀H₁₃BrO]⁺• | Molecular Ion |

| 149 | [C₁₀H₁₃O]⁺ | Loss of •Br radical |

| 121 / 123 | [C₃H₆Br]⁺ | Alpha-cleavage of ether |

| 108 | [C₇H₈O]⁺• | McLafferty Rearrangement |

| 91 | [C₇H₇]⁺ | Benzylic Cleavage (Tropylium ion) |

Comprehensive Fragmentation Scheme

The following diagram illustrates the interconnectedness of the primary fragmentation pathways originating from the molecular ion.

Caption: Overall fragmentation scheme for the title compound.

Experimental Protocol for Mass Spectrum Acquisition

The following outlines a standardized methodology for acquiring a high-quality EI mass spectrum for 1-(3-Bromopropoxy)-2-methylbenzene.

I. Sample Preparation:

-

Prepare a stock solution of the analyte at 1 mg/mL in a volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

II. Instrumentation & Parameters (GC-MS):

-

Gas Chromatograph (GC):

-

Injection Mode: Splitless (for trace analysis) or Split (10:1 to 50:1 for higher concentrations).

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 70 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40 - 400.

-

Scan Rate: ≥ 2 scans/second.

-

Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).

-

III. Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Perform a background subtraction using the spectrum from the baseline immediately before or after the peak.

-

Analyze the resulting spectrum, identifying the molecular ion doublet (m/z 228/230) and the key diagnostic fragment ions (m/z 149, 121/123, 108, 91) as detailed in this guide.

Conclusion

The mass spectrum of 1-(3-Bromopropoxy)-2-methylbenzene is rich with structural information. A systematic evaluation of the spectrum allows for its unambiguous identification. The key diagnostic features are the M/M+2 molecular ion doublet at m/z 228/230, the base peak at m/z 108 resulting from a characteristic McLafferty rearrangement, the stable tropylium ion at m/z 91, the bromine-loss fragment at m/z 149, and the alpha-cleavage doublet at m/z 121/123. By leveraging a foundational understanding of these fragmentation mechanisms, researchers can effectively utilize mass spectrometry for the confident structural elucidation of this and related compounds.

References

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87. Available at: [Link]

-

Gross, M. L. (2004). Focus in honor of Fred McLafferty, 2003 Distinguished Contribution awardee, for the discovery of the "McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry, 15(7), 951–955. Available at: [Link]

-

Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Available at: [Link]

-

Wikipedia. (2023). McLafferty rearrangement. Available at: [Link]

-

Chemistry Notes. (2020). McLafferty rearrangement: Definition, easy mechanism, example. Available at: [Link]

-

JoVE. (n.d.). Mass Spectrometry: Alkyl Halide Fragmentation. Available at: [Link]

-

University of Calgary. (n.d.). McLafferty Rearrangement. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

NIST WebBook. (n.d.). Benzene, (3-bromopropoxy)-. Available at: [Link]

-

YouTube. (2016). Fragmentation of various classes of organic molecules (CHE). Available at: [Link]

-

YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]

-

JoVE Science Education Database. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Available at: [Link]

-

Slideshare. (n.d.). Mass chart Fragmentation. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Available at: [Link]

-

Chemistry LibreTexts. (2023). 13.5: Fragmentation of Ethers. Available at: [Link]

-

NIST WebBook. (n.d.). Benzene, 1-bromo-2-methyl-. Available at: [Link]

-

University of Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Available at: [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern. Available at: [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

-

University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Available at: [Link]

Sources

- 1. thiele.ruc.dk [thiele.ruc.dk]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 9. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. C8H10 mass spectrum of 1,3-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of m-xylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the FT-IR Analysis of 1-(3-Bromopropoxy)-2-methylbenzene

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, technically-grounded methodology for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-(3-Bromopropoxy)-2-methylbenzene (CAS 50912-60-2).[1][2][3] Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the analytical process, ensuring a robust and defensible interpretation of spectral data. The protocols and interpretations herein are designed to establish a self-validating system for the confident identification and quality assessment of this key chemical intermediate.

Strategic Importance of FT-IR in the Synthesis and Quality Control

1-(3-Bromopropoxy)-2-methylbenzene is a bifunctional organic molecule featuring an ortho-substituted aromatic ring, an ether linkage, and a primary alkyl bromide. These features make it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical development. FT-IR spectroscopy serves as a first-line, indispensable analytical tool for two primary reasons:

-

Structural Verification: It provides a rapid and non-destructive "fingerprint" of the molecule, confirming the presence of all key functional groups and the overall structure.[4][5] This is critical for confirming the successful outcome of a synthesis, for instance, by verifying the formation of the ether C-O bond and the absence of the starting phenol's O-H bond.

-

Purity Assessment: The specificity of the FT-IR spectrum allows for the detection of common impurities, such as unreacted starting materials or residual solvents, ensuring the quality and consistency of the compound before its use in downstream applications.

The Molecular Blueprint: Deconstructing the Vibrational Signature

A rigorous interpretation of the FT-IR spectrum begins with a theoretical understanding of the vibrational modes inherent to the molecule's structure. The spectrum is a composite of these individual vibrations.[6]

-

Aromatic System (2-methylphenyl): The ortho-disubstituted benzene ring is highly characteristic. Look for weak C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[7][8] Two prominent C=C in-ring stretching bands will appear in the 1600-1400 cm⁻¹ region.[7] The ortho substitution pattern also gives rise to a strong C-H out-of-plane (oop) bending vibration, typically found between 770-735 cm⁻¹.

-

Aryl Alkyl Ether Linkage (Ar-O-CH₂): This is one of the most diagnostic features. Aryl alkyl ethers display two distinct, strong C-O stretching bands.[9][10] The asymmetric Ar-O stretch is found at higher wavenumbers, typically 1275-1200 cm⁻¹.[9][11][12] The symmetric R-O stretch appears in the 1050-1010 cm⁻¹ range.[9][10] The intensity of these bands is a direct consequence of the large change in dipole moment during the C-O bond vibration.[6]

-

Alkyl Chain (-CH₂-CH₂-CH₂-): The propyl chain will produce strong, sharp C-H stretching absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[8] Additionally, methylene (-CH₂) scissoring (bending) vibrations are expected near 1465 cm⁻¹.

-

Terminal Alkyl Bromide (-CH₂-Br): The carbon-bromine bond is the heaviest single bond in the molecule, and its stretching vibration consequently appears at a low frequency. The C-Br stretch is characteristically found in the 690-515 cm⁻¹ range of the fingerprint region.[7][13][14][15] While this peak can be of medium to weak intensity, its presence is a crucial confirmation point.

The logical relationship between the molecule's structure and its spectral output is visualized below.

Caption: A validated workflow for FT-IR data acquisition using an ATR accessory.

Data Presentation and Interpretation

The definitive identification of 1-(3-Bromopropoxy)-2-methylbenzene relies on assigning the observed absorption bands to their corresponding vibrational modes. The table below summarizes the expected key peaks. The true confirmation of the compound's identity comes not from a single peak, but from the collective presence of all characteristic absorptions in their expected regions.

| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment | Associated Functional Group |

| 3100-3000 | Weak to Medium | C-H Stretch | Aromatic Ring |

| 2960-2850 | Strong | C-H Stretch | Alkyl Propyl Chain |

| 1605-1585 | Medium | C=C Ring Stretch | Aromatic Ring |

| 1500-1450 | Medium to Strong | C=C Ring Stretch | Aromatic Ring |

| ~1465 | Medium | -CH₂- Bending (Scissoring) | Alkyl Propyl Chain |

| 1275-1200 | Strong | Asymmetric Ar-O-C Stretch | Aryl Alkyl Ether |

| 1050-1010 | Strong | Symmetric C-O-C Stretch | Aryl Alkyl Ether |

| 770-735 | Strong | C-H Out-of-Plane Bend | ortho-disubstituted Aromatic |

| 690-515 | Weak to Medium | C-Br Stretch | Alkyl Bromide |

References

-

Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides | PDF. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

ACS Publications. (1985). Fourier-Transform Infrared Spectra of Alkyl Halide-HF Hydrogen-Bonded Complexes in Solid Argon. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Quora. (2022). How to identify an alkyl halide using an infrared (IR) spectrum. Retrieved from [Link]

-

ACS Publications. (2014). Modifying Vibrational Energy Flow in Aromatic Molecules: Effects of Ortho Substitution. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Applied Spectroscopy. (n.d.). Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. Retrieved from [Link]

-

YouTube. (2022). Interpretation of Organic Compounds by FTIR | Dr Shankar G Alegaon. Retrieved from [Link]

-

YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Longdom Publishing. (n.d.). Experimental [FT-IR and FT-Raman] Analysis and Theoretical [IR, R - Longdom Publishing. Retrieved from https://www.longdom.org/open-access/experimental-ftir-and-ftraman-analysis-and-theoretical-ir-r-2161-0405-1000192.pdf

-

YouTube. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). IR handout.pdf. Retrieved from [Link]

-

Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

-

ResearchGate. (2014). Modifying Vibrational Energy Flow in Aromatic Molecules: Effects of Ortho Substitution. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 50912-60-2 | 1-(3-Bromopropoxy)-2-methylbenzene. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 50912-60-2 Cas No. | 1-(3-Bromopropoxy)-2-methylbenzene | Matrix Scientific [matrixscientific.com]

- 3. arctomsci.com [arctomsci.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. photometrics.net [photometrics.net]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. IR spectrum: Ethers [quimicaorganica.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 1-(3-Bromopropoxy)-2-methylbenzene

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(3-Bromopropoxy)-2-methylbenzene. The synthesis, reactivity, and potential applications of this versatile bifunctional molecule, particularly within the realm of drug discovery and development, are discussed in detail. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in synthetic organic chemistry and medicinal chemistry, offering both foundational knowledge and practical insights into the utility of this compound as a key building block and linker.

Introduction

1-(3-Bromopropoxy)-2-methylbenzene is an aromatic ether derivative featuring two key functional groups: a bromoalkane and a methyl-substituted benzene ring. This unique combination imparts a dual reactivity profile, making it a valuable intermediate in organic synthesis. The presence of a primary alkyl bromide allows for a range of nucleophilic substitution reactions, while the aromatic ring can undergo electrophilic substitution, modulated by the electronic effects of the alkoxy and methyl substituents. These characteristics position 1-(3-Bromopropoxy)-2-methylbenzene as a significant tool for the construction of more complex molecular architectures, particularly in the synthesis of pharmaceutical agents and other biologically active compounds.

Physicochemical Properties

The fundamental physical and chemical properties of 1-(3-Bromopropoxy)-2-methylbenzene are summarized in the table below. While experimental data for some properties are not extensively reported in the literature, reliable predictions based on its structure are included.

| Property | Value | Source(s) |

| CAS Number | 50912-60-2 | [1][2] |

| Molecular Formula | C₁₀H₁₃BrO | [1][2] |

| Molecular Weight | 229.12 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid (predicted) | |

| Boiling Point | Predicted: ~270-280 °C at 760 mmHg | |

| Melting Point | Not available | |

| Density | Predicted: ~1.3 g/cm³ | |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, diethyl ether, and dichloromethane. | |

| InChI Key | KZZRSCSVGUOXKY-UHFFFAOYSA-N | [3] |

Synthesis of 1-(3-Bromopropoxy)-2-methylbenzene

The most direct and widely applicable method for the synthesis of 1-(3-Bromopropoxy)-2-methylbenzene is the Williamson ether synthesis.[4][5][6][7] This method involves the reaction of the sodium salt of o-cresol (2-methylphenol) with 1,3-dibromopropane. The phenoxide acts as a nucleophile, displacing one of the bromide ions from 1,3-dibromopropane in an SN2 reaction.[4]

Reaction Scheme

Caption: Williamson Ether Synthesis of 1-(3-Bromopropoxy)-2-methylbenzene.

Experimental Protocol

The following protocol is a generalized procedure based on the synthesis of analogous compounds, such as 1-(3-bromopropoxy)-2-propylbenzene.[8]

Materials:

-

o-Cresol (2-methylphenol)

-

Sodium hydroxide (NaOH)

-

1,3-Dibromopropane

-

A suitable solvent (e.g., ethanol, N,N-dimethylformamide)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Deprotonation of o-Cresol: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-cresol in the chosen solvent. Add a stoichiometric equivalent of sodium hydroxide and stir the mixture until the o-cresol is fully deprotonated to form the sodium o-cresolate. Gentle heating may be applied to facilitate this process.

-

Alkylation: To the solution of sodium o-cresolate, add an excess (typically 2-3 equivalents) of 1,3-dibromopropane. The use of excess 1,3-dibromopropane is crucial to minimize the formation of the bis-ether byproduct.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between dichloromethane and water.

-

Extraction and Washing: Separate the organic layer and wash it sequentially with water and a saturated aqueous solution of sodium bicarbonate to remove any unreacted o-cresol and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(3-Bromopropoxy)-2-methylbenzene.

Chemical Reactivity

The chemical behavior of 1-(3-Bromopropoxy)-2-methylbenzene is dictated by its two primary functional moieties: the terminal primary bromide and the substituted aromatic ring.

Reactivity of the Bromopropyl Chain

The carbon-bromine bond in the propyl chain is polarized, rendering the terminal carbon electrophilic and susceptible to nucleophilic attack. This allows for a variety of SN2 reactions, making it an excellent precursor for introducing a three-carbon linker to a nucleophilic species.

Common Nucleophilic Substitution Reactions:

-

Azide Substitution: Reaction with sodium azide (NaN₃) yields the corresponding azido derivative, which can be further reduced to a primary amine.

-

Cyanide Substitution: Treatment with sodium cyanide (NaCN) introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

-

Amine Alkylation: Reaction with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively.

-

Thiol Alkylation: Reaction with thiols or thiolate salts produces thioethers.

Caption: Key Nucleophilic Substitution Pathways.

Reactivity of the Aromatic Ring

The aromatic ring of 1-(3-Bromopropoxy)-2-methylbenzene can undergo electrophilic aromatic substitution (EAS). The directing effects of the substituents on the ring are crucial in determining the regioselectivity of these reactions.

-

Substituent Effects:

-

The -OCH₂CH₂CH₂Br group is an ortho, para-director due to the lone pairs on the oxygen atom, which can donate electron density to the ring through resonance. It is considered an activating group.

-

The -CH₃ group is also an activating, ortho, para-director due to hyperconjugation and its inductive electron-donating effect.

-

The combined effect of these two ortho, para-directing groups will favor substitution at the positions ortho and para to the stronger activating group, which is typically the alkoxy group. Steric hindrance from the existing substituents will also play a significant role in the regiochemical outcome.

Applications in Drug Development

While specific drugs containing the 1-(3-Bromopropoxy)-2-methylbenzene moiety are not prominently documented, its structural features make it a highly valuable building block in medicinal chemistry.

-

Linker Moiety: The propyl chain can act as a flexible linker to connect a pharmacophore to another functional group or a larger molecular scaffold. This is particularly relevant in the design of bivalent ligands or proteolysis-targeting chimeras (PROTACs).

-

Scaffold for Analog Synthesis: The dual reactivity allows for the systematic generation of compound libraries. For instance, a nucleophile can be introduced at the terminus of the propyl chain, followed by various electrophilic aromatic substitutions on the ring, or vice versa. This enables a thorough exploration of the structure-activity relationship (SAR) of a lead compound.

-

Fragment-Based Drug Discovery: The 2-methylphenoxy moiety can serve as a fragment that can be elaborated by attaching various functionalities via the bromopropoxy linker to optimize binding to a biological target.

Spectroscopic Characterization

While experimental spectra are not widely available in public databases, the expected spectroscopic features can be reliably predicted.

-

¹H NMR:

-

Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.2 ppm, corresponding to the four protons on the benzene ring.

-

Methyl Protons: A singlet at approximately δ 2.2 ppm for the -CH₃ group.

-

Propoxy Protons:

-

A triplet at ~δ 4.0 ppm for the -OCH₂- protons.

-

A triplet at ~δ 3.6 ppm for the -CH₂Br protons.

-

A multiplet (quintet or sextet) around δ 2.2-2.4 ppm for the central -CH₂- group of the propyl chain.

-

-

-

¹³C NMR:

-

Aromatic Carbons: Signals in the region of δ 110-158 ppm. The carbon bearing the oxygen will be downfield, as will the carbon attached to the methyl group.

-

Methyl Carbon: A signal around δ 16 ppm.

-

Propoxy Carbons:

-

-OCH₂- at approximately δ 68 ppm.

-

-CH₂Br at roughly δ 33 ppm.

-

The central -CH₂- at about δ 31 ppm.

-

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): Peaks at m/z 228 and 230 with an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom.

-

Fragmentation: A prominent peak corresponding to the loss of the bromine atom (M-Br)⁺ at m/z 149. Another significant fragmentation would be the benzylic cleavage to give a fragment at m/z 107.

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (ether): ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric)

-

C-Br stretching: ~550-650 cm⁻¹

-

Safety and Handling

1-(3-Bromopropoxy)-2-methylbenzene is expected to be an irritant.[1] As with all bromoalkanes, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation, ingestion, and skin contact.

Conclusion

1-(3-Bromopropoxy)-2-methylbenzene is a bifunctional molecule with significant potential as a synthetic intermediate. Its well-defined reactivity at both the alkyl bromide and the aromatic ring allows for the controlled and predictable construction of more elaborate molecules. This technical guide has provided a detailed overview of its properties, synthesis, and reactivity, highlighting its utility for professionals in the fields of chemical synthesis and drug discovery.

References

-

PubChem. ((3-Bromo-2-methylpropoxy)methyl)benzene. [Link]

-

University of Colorado Boulder. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Professor Dave Explains. Williamson Ether Synthesis. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

PubChemLite. 1-(3-bromopropoxy)-2-methylbenzene (C10H13BrO). [Link]

-

PrepChem. Synthesis of 1-(3-Bromopropoxy)-2-propylbenzene. [Link]

Sources

- 1. 50912-60-2 Cas No. | 1-(3-Bromopropoxy)-2-methylbenzene | Matrix Scientific [matrixscientific.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 1-(3-bromopropoxy)-2-methylbenzene (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to the Initial Synthesis of 1-(3-Bromopropoxy)-2-methylbenzene

Abstract

This technical guide provides an in-depth exploration of the primary synthetic route for 1-(3-Bromopropoxy)-2-methylbenzene (CAS No: 50912-60-2), a key intermediate in the fields of medicinal chemistry and materials science. The document elucidates the foundational principles, mechanistic underpinnings, and practical execution of its synthesis via the Williamson ether synthesis. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the rationale behind experimental choices, ensuring a reproducible and validated protocol. It includes a detailed step-by-step methodology, data presentation for experimental setup, and a visual workflow diagram to offer a comprehensive understanding of the synthesis from starting materials to purified product.

Introduction and Significance

1-(3-Bromopropoxy)-2-methylbenzene is an aromatic ether containing a reactive bromo-alkyl chain. This bifunctional architecture makes it a versatile building block in organic synthesis. The ether linkage is generally stable, while the terminal primary bromide serves as an excellent electrophilic site, susceptible to nucleophilic substitution. This allows for the facile introduction of the 2-methylphenoxypropyl moiety into a wide array of molecular scaffolds. Its utility is most pronounced in the development of novel pharmaceutical agents and functional materials where precise structural modifications are paramount. The synthesis of this compound is not a matter of a singular "discovery" event but rather a logical application of one of organic chemistry's most robust and well-established reactions.

Core Synthetic Strategy: The Williamson Ether Synthesis

The most direct and widely employed method for preparing 1-(3-Bromopropoxy)-2-methylbenzene is the Williamson ether synthesis.[1][2] This classic reaction, developed by Alexander Williamson in 1850, involves the nucleophilic substitution (SN2) reaction between an alkoxide (or phenoxide) and a primary alkyl halide.[1][2][3]

Mechanistic Rationale:

The synthesis proceeds in two conceptual stages:

-

Deprotonation: The phenolic proton of o-cresol (2-methylphenol) is abstracted by a base to form the corresponding 2-methylphenoxide ion. This step is crucial as the phenoxide is a significantly more potent nucleophile than the neutral phenol.

-

Nucleophilic Attack: The generated phenoxide anion then acts as the nucleophile, attacking one of the electrophilic methylene carbons of 1,3-dibromopropane. This SN2 displacement expels a bromide ion as the leaving group, forming the desired ether linkage.[2][4]

Causality in Reagent Selection:

-

o-Cresol: This starting material provides the "1...-2-methylbenzene" portion of the target molecule's structure.

-

1,3-Dibromopropane: This reagent serves as the three-carbon linker and introduces the terminal bromine atom required for subsequent chemical transformations. It is a key reagent for forming C3-bridged compounds.[5]

-

Base (e.g., K₂CO₃, NaOH): A base is essential to deprotonate the weakly acidic phenol, thereby activating it for the nucleophilic attack.[3][6]

-

Solvent (e.g., Acetone, DMF): A polar aprotic solvent is typically chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.

A critical aspect of this synthesis is controlling the stoichiometry. An excess of 1,3-dibromopropane is used to statistically favor mono-alkylation and minimize the formation of the undesired bis-ether byproduct, 1,3-bis(2-methylphenoxy)propane.

Detailed Experimental Protocol

This protocol describes a robust and scalable laboratory procedure for the synthesis of 1-(3-Bromopropoxy)-2-methylbenzene.

3.1. Materials and Reagents

| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Molar Eq. | Example Amount |

| o-Cresol | C₇H₈O | 108.14 | 1.0 | 10.81 g (100 mmol) |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 3.0 | 60.57 g (300 mmol) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | 20.73 g (150 mmol) |

| Acetone | C₃H₆O | 58.08 | - | 250 mL |

3.2. Step-by-Step Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol (10.81 g, 100 mmol) and acetone (250 mL). Stir the mixture at room temperature until the o-cresol is fully dissolved.

-

Base Addition: Add finely powdered anhydrous potassium carbonate (20.73 g, 150 mmol) to the solution. The mixture will become a suspension.

-

Alkylation: Add 1,3-dibromopropane (60.57 g, 300 mmol) to the stirring suspension.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 56°C for acetone) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1 v/v) and visualizing with UV light. The disappearance of the o-cresol spot indicates reaction completion.

-

Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (KBr and excess K₂CO₃). Wash the filter cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

-

Aqueous Extraction: Dissolve the resulting oily residue in diethyl ether (200 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH solution (2 x 100 mL) to remove any unreacted o-cresol, followed by water (100 mL), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: Purify the crude oil by vacuum distillation.[7] Collect the fraction corresponding to 1-(3-Bromopropoxy)-2-methylbenzene. The purity of the final product should be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR).

Synthetic Workflow Visualization

The following diagram illustrates the key steps and transformations in the synthesis of 1-(3-Bromopropoxy)-2-methylbenzene.

Caption: Workflow for the synthesis of 1-(3-Bromopropoxy)-2-methylbenzene.

Self-Validation and Trustworthiness

The protocol described is inherently self-validating through established analytical chemistry techniques. The identity and purity of the final product must be rigorously confirmed.

-

¹H NMR Spectroscopy: Will confirm the presence of the aromatic protons of the 2-methylphenyl group, the methyl protons, and the three distinct methylene proton signals of the propoxy chain, providing structural verification.

-

¹³C NMR Spectroscopy: Will show the correct number of distinct carbon signals corresponding to the aromatic ring, the methyl group, and the alkyl chain.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a definitive feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: Will show characteristic C-O-C stretching frequencies for the ether linkage and the absence of a broad O-H stretch from the starting o-cresol.

Successful characterization via these methods provides trustworthy validation of the synthetic outcome.

Conclusion

The synthesis of 1-(3-Bromopropoxy)-2-methylbenzene is a prime example of applying a foundational organic reaction to create a valuable and versatile chemical intermediate. By understanding the mechanistic principles of the Williamson ether synthesis and carefully controlling reaction parameters such as stoichiometry and temperature, researchers can reliably produce this compound in high yield and purity. This guide provides the necessary technical details and theoretical grounding to empower scientists in their synthetic endeavors, from laboratory-scale research to larger drug development campaigns.

References

-

Williamson Ether Synthesis. (n.d.). LibreTexts. [Link]

-

The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. (2018, August 29). YouTube. [Link]

-

Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]

-

Synthesis of 1-(3-Bromopropoxy)-2-propylbenzene. (n.d.). PrepChem.com. [Link]

-

1,3-Dibromopropane. (n.d.). Wikipedia. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 1-(3-Bromopropoxy)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-(3-Bromopropoxy)-2-methylbenzene, a key intermediate in pharmaceutical synthesis. In the absence of extensive public data for this specific molecule, this document synthesizes information from established chemical principles and standard industry testing protocols. We will explore the predicted solubility profile in a range of common solvents and detail the likely degradation pathways under various stress conditions, including thermal, hydrolytic, and photolytic. This guide is intended to provide researchers and drug development professionals with a robust framework for handling, formulating, and assessing the long-term viability of this compound.

Introduction: Understanding the Physicochemical Landscape

1-(3-Bromopropoxy)-2-methylbenzene, with the molecular formula C₁₀H₁₃BrO, is an aromatic ether containing a reactive bromopropyl group.[1][2][3] Its utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry, necessitates a thorough understanding of its fundamental physicochemical properties. Solubility and stability are not merely data points; they are critical parameters that dictate a compound's journey from the laboratory to a viable drug product. Poor solubility can hinder formulation and bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradants.

This guide will provide a detailed examination of these two pillars of drug development as they pertain to 1-(3-Bromopropoxy)-2-methylbenzene. We will first delve into its predicted solubility in both aqueous and organic solvents, followed by a multi-faceted analysis of its stability under thermal, hydrolytic, and photolytic stress. The methodologies presented herein are based on widely accepted industry standards and scientific literature, offering a practical framework for in-house evaluation.

Solubility Profile: A Predictive Analysis

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] 1-(3-Bromopropoxy)-2-methylbenzene possesses both polar and non-polar characteristics. The benzene ring and the methyl group contribute to its non-polar, lipophilic nature, while the ether oxygen and the bromine atom introduce polarity.

Predicted Solubility in Common Solvents

Based on its structure as a phenol ether, 1-(3-Bromopropoxy)-2-methylbenzene is expected to exhibit good solubility in a range of organic solvents.[5][6] The presence of the aromatic ring, however, will likely reduce its solubility in highly polar solvents like water.[5]

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polarity of these solvents can interact with the polar ether and bromo groups, while their organic character accommodates the non-polar aromatic ring. |

| Non-Polar | Hexane, Toluene, Diethyl ether, Dichloromethane | High | The non-polar nature of these solvents will readily solvate the non-polar aromatic and alkyl portions of the molecule. |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | While the ether oxygen can act as a hydrogen bond acceptor, the large non-polar surface area of the molecule will limit its solubility in water.[7][8] Solubility is expected to be higher in alcohols compared to water due to their lower polarity. |

| Aqueous Acid | 5% Hydrochloric Acid | Low | The ether linkage is generally stable to dilute acids at room temperature, and the compound lacks a basic functional group that would be protonated to form a soluble salt. |

| Aqueous Base | 5% Sodium Hydroxide | Low | The compound does not possess an acidic proton, so it is unlikely to be deprotonated by a dilute base to form a soluble salt. |

Experimental Protocol for Solubility Determination

A standardized, qualitative approach to determining the solubility of a new chemical entity is crucial for initial characterization.[9][10][11]

Objective: To qualitatively assess the solubility of 1-(3-Bromopropoxy)-2-methylbenzene in a panel of representative solvents.

Materials:

-

1-(3-Bromopropoxy)-2-methylbenzene

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated micropipettes

-

Solvents: Water, 5% HCl, 5% NaOH, Ethanol, Acetone, Dichloromethane, Toluene

Procedure:

-

Add approximately 25 mg of 1-(3-Bromopropoxy)-2-methylbenzene to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

If the solid has completely dissolved, the compound is considered "soluble." If a significant amount of solid remains, it is "insoluble." If partial dissolution is observed, it is "partially soluble."

-

For water-soluble compounds, test the resulting solution with litmus paper to determine its effect on pH.[10]

-

Repeat the procedure for each solvent.

Caption: A workflow for assessing the hydrolytic stability of a compound.

Photostability

Predicted Behavior: Aromatic compounds and alkyl halides can be susceptible to degradation upon exposure to light, particularly UV radiation. The energy from the light can be absorbed by the molecule, leading to the formation of excited states that can then undergo chemical reactions. For 1-(3-Bromopropoxy)-2-methylbenzene, potential photolytic degradation could involve cleavage of the C-Br bond to form radicals, or reactions involving the aromatic ring.

Experimental Protocol for Photostability Testing (based on ICH Q1B Guidelines): The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing. [2][3][12][13] Objective: To evaluate the photostability of 1-(3-Bromopropoxy)-2-methylbenzene according to ICH Q1B guidelines.

Materials:

-

1-(3-Bromopropoxy)-2-methylbenzene

-

Photostability chamber equipped with a light source conforming to ICH Q1B (e.g., xenon lamp or a suitable combination of fluorescent lamps).

-

Quartz cells or other transparent containers.

-

Control samples protected from light (e.g., wrapped in aluminum foil).

-

HPLC with a photodiode array (PDA) detector to monitor for changes in the chromatogram and UV spectrum.

Procedure:

-

Forced Degradation: Expose a sample of the compound to light under more intense conditions than for confirmatory testing to identify potential degradation products and validate the analytical method's stability-indicating power. [2]2. Confirmatory Testing:

-

Expose a sample of 1-(3-Bromopropoxy)-2-methylbenzene to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light. [1] * A dark control sample should be stored under the same conditions but protected from light.

-

At the end of the exposure period, analyze both the exposed and control samples by HPLC.

-

Compare the chromatograms for any new peaks (degradants) and any decrease in the peak area of the parent compound.

-

Causality Behind Experimental Choices and Self-Validating Systems

The choice of the described experimental protocols is rooted in the fundamental principles of chemical kinetics and regulatory expectations for drug development.

-

Solubility Testing: The selection of a diverse panel of solvents provides a comprehensive picture of the compound's polarity and its likely behavior in various formulation and biological environments. The use of acidic and basic solutions is a critical screen for ionizable functional groups that can dramatically alter solubility.

-

Stability Testing:

-

Forced Degradation as a Self-Validating Tool: The initial forced degradation studies in thermal, hydrolytic, and photostability testing are not just for identifying potential degradants. They are crucial for developing and validating a "stability-indicating" analytical method. A method is considered stability-indicating if it can accurately quantify the parent compound in the presence of its degradation products, ensuring that a decrease in the parent peak is a true reflection of degradation and not an analytical artifact.

-

Kinetic Analysis: By sampling at multiple time points during stability studies, we can determine the rate of degradation. This kinetic data is essential for predicting the shelf-life of the compound under different storage conditions.

-

Conclusion and Future Directions

This guide provides a foundational understanding of the likely solubility and stability characteristics of 1-(3-Bromopropoxy)-2-methylbenzene based on its chemical structure and established testing methodologies. The predictive analysis suggests that the compound will be soluble in a wide range of organic solvents but will have limited aqueous solubility. The primary stability concerns are likely to be associated with the bromopropyl group, which is susceptible to thermal degradation and hydrolysis. Photostability should also be carefully evaluated according to ICH guidelines.

For drug development professionals, the protocols outlined here offer a robust starting point for the in-house characterization of this important intermediate. The successful progression of any project utilizing 1-(3-Bromopropoxy)-2-methylbenzene will depend on a thorough experimental validation of these predicted properties.

References

-

Arctom Scientific. 1-(3-Bromopropoxy)-2-methylbenzene. [Link]

-

ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

FDA. Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Wikipedia. Phenol ether. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? [Link]

-

Atlas MTT. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

ICH. Quality Guidelines. [Link]

-

Chemistry LibreTexts. Oxidation and Reduction of Substituted Benzenes. [Link]

-

Save My Exams. Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. [Link]

-

Slideshare. Stability testing protocols. [Link]

-

Chemistry LibreTexts. Physical Properties of Ether. [Link]

-

Save My Exams. Hydrolysis of Halogenoalkanes (Edexcel International AS Chemistry): Revision Note. [Link]

-

Save My Exams. Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. [Link]

-

ResearchGate. How to determine pH stability of an organic compound? [Link]

-

Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). [Link]

-

Scribd. Hydrolysis Kinetics of Haloalkanes SN1. [Link]

-

Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. [Link]

-

Doc Brown. Hydrolysis of haloalkanes with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes. [Link]

-

EBSCO. Ethers: Structure, Properties, and Reactions. [Link]

-

International Journal of Pharmaceutical and Medical Research. Stability Testing of Pharmaceutical Products. [Link]

-

ResearchGate. A study of thermal decomposition of bromoethane. [Link]

-

Michigan State University. Aromatic Reactivity. [Link]

-

ScienceDirect. Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. [Link]

-

Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

-

Waters. Determination of pH Stability by UPLC-MS/MS. [Link]

-

Chemistry LibreTexts. Orientation Effects in Substituted Benzenes. [Link]

-

Solubility of Things. Ethers: Structure, Properties, and Reactions. [Link]

-

Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

-

Quora. How does one determine the pH of an organic solvent? [Link]

-

AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

-

Chemed. Alcohols and Ethers. [Link]

-

National Center for Biotechnology Information. Thermal Decomposition of Brominated Butyl Rubber. [Link]

-

Hudson Robotics. pH for Stability Testing and Analysis. [Link]

Sources

- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. youtube.com [youtube.com]

- 5. Phenol ether - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alcohols and Ethers [chemed.chem.purdue.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ICH Official web site : ICH [ich.org]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1-(3-Bromopropoxy)-2-methylbenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the ability to predict molecular properties in silico is not merely a convenience but a cornerstone of efficient lead generation and optimization.[1][2] This technical guide provides a comprehensive, protocol-driven framework for the quantum chemical analysis of 1-(3-bromopropoxy)-2-methylbenzene, a representative small organic molecule featuring key functionalities—an aromatic ring, an ether linkage, and an alkyl halide—common in medicinal chemistry scaffolds. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational workflow. This guide details the process from initial structure preparation to advanced analysis of electronic and spectroscopic properties using Density Functional Theory (DFT), culminating in actionable insights relevant to molecular reactivity and potential biological interactions.

Introduction: The Rationale for Computational Scrutiny